molecular formula C15H26ClNO3 B4397653 2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride

2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride

Cat. No. B4397653
M. Wt: 303.82 g/mol
InChI Key: WETTXJNHTVKKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride is a compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins in the body, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that the mechanism of action of the compound is not fully understood, which could make it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on 2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride. One area of research could focus on further elucidating the compound's mechanism of action, which could help to optimize its use in the lab. Another area of research could focus on exploring the compound's potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, research could focus on developing new synthetic methods for the compound, which could make it more accessible for use in scientific research.

Scientific Research Applications

2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride has been studied for its potential applications in scientific research. One area of research that has focused on this compound is its potential as a therapeutic agent for the treatment of various diseases. For example, it has been shown to have potential as an antitumor agent, as well as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

2-[(3-methoxy-4-propoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.ClH/c1-4-8-19-14-7-6-12(9-15(14)18-3)10-16-13(5-2)11-17;/h6-7,9,13,16-17H,4-5,8,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETTXJNHTVKKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNC(CC)CO)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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